molecular formula C15H11N5O3 B12162232 N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B12162232
M. Wt: 309.28 g/mol
InChI Key: BXFOEAFPVAIKKD-UHFFFAOYSA-N
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Description

N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a compound that features a tetrazole ring and a benzodioxole moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids . The benzodioxole group is a common structural motif in various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the benzodioxole moiety. One common method for synthesizing tetrazoles is the [3+2] cycloaddition reaction between azides and nitriles . This reaction can be carried out under various conditions, including the use of triethyl orthoformate and sodium azide .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches such as the use of water as a solvent and moderate reaction conditions . These methods aim to achieve high yields with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the tetrazole ring or the benzodioxole moiety.

    Substitution: The compound can participate in substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, ammonia, and various oxidizing and reducing agents . Reaction conditions can vary, but they often involve moderate temperatures and the use of solvents like acetonitrile .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazole oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a manner similar to carboxylic acids . This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide is unique due to the presence of both the tetrazole ring and the benzodioxole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H11N5O3

Molecular Weight

309.28 g/mol

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C15H11N5O3/c21-15(10-1-6-13-14(7-10)23-9-22-13)17-11-2-4-12(5-3-11)20-8-16-18-19-20/h1-8H,9H2,(H,17,21)

InChI Key

BXFOEAFPVAIKKD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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